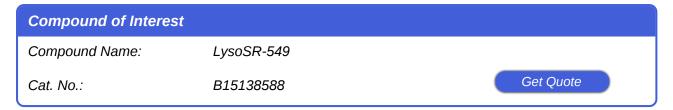


# LysoSR-549: A Technical Guide for Super-Resolution Microscopy of Lysosomes

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **LysoSR-549**, a novel fluorescent probe designed for super-resolution imaging of lysosomes. We will explore its photophysical properties, detail experimental protocols for its application in live-cell imaging, and visualize key experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing super-resolution microscopy to investigate lysosomal biology.

### **Core Properties of LysoSR-549**

**LysoSR-549** is an acid-regulated, self-blinking fluorescent probe specifically engineered for long-term, whole-cell super-resolution imaging of lysosomes. Its unique chemical structure allows it to accumulate in the acidic environment of lysosomes and exhibit spontaneous blinking, a crucial characteristic for single-molecule localization microscopy (SMLM).

### **Photophysical Characteristics**

The performance of a fluorescent probe in super-resolution microscopy is dictated by its photophysical properties. Below is a summary of the key characteristics of **LysoSR-549**.



Property	Value
Excitation Wavelength (λex)	549 nm
Emission Wavelength (λem)	583 nm
Molar Extinction Coefficient	~101,000 M <sup>-1</sup> cm <sup>-1</sup>
Quantum Yield	~0.88

Note: Some photophysical data is based on the core fluorophore, Janelia Fluor 549, and may be subject to slight variations in the **LysoSR-549** construct.

### **Experimental Protocols**

The following protocols provide a general framework for utilizing **LysoSR-549** in live-cell super-resolution microscopy. Optimization may be required for specific cell types and experimental conditions.

#### **Live-Cell Staining with LysoSR-549**

- Cell Preparation: Culture cells to the desired confluency on imaging-appropriate glassbottom dishes or coverslips.
- Probe Preparation: Prepare a stock solution of LysoSR-549 in anhydrous DMSO. Further
  dilute the stock solution in pre-warmed, serum-free culture medium to the final working
  concentration (typically in the nanomolar to low micromolar range).
- Cell Staining: Remove the culture medium from the cells and add the LysoSR-549containing medium.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Washing: Gently wash the cells two to three times with pre-warmed, complete culture medium to remove any unbound probe.
- Imaging: The cells are now ready for imaging. It is recommended to image the cells in a complete culture medium without phenol red to reduce background fluorescence.



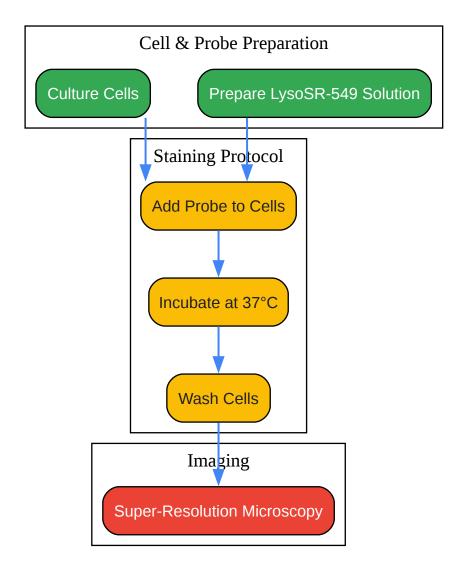
### **Super-Resolution Microscopy (SMLM)**

- Microscope Setup: Utilize a super-resolution microscope system equipped for single-molecule localization, such as STORM or PALM. A high-power 561 nm laser is typically used for excitation and a 405 nm laser can be used for photo-activation if required by the specific SMLM technique.
- Image Acquisition: Acquire a time-series of thousands of images at a high frame rate. The spontaneous blinking of LysoSR-549 in the acidic lysosomal environment allows for the temporal separation of individual fluorophore emissions.
- Data Processing: Process the acquired image series using appropriate SMLM software to localize the precise coordinates of each blinking event.
- Image Reconstruction: Reconstruct the final super-resolution image from the localized coordinates, revealing the sub-diffraction-limited structure of the lysosomes.

### **Visualizing Experimental Workflows**

To better illustrate the processes involved in utilizing **LysoSR-549**, the following diagrams have been generated using the DOT language.

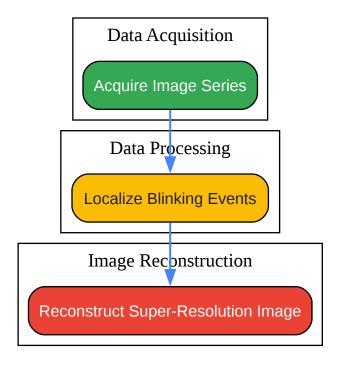




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Caption: Workflow for staining live cells with LysoSR-549.





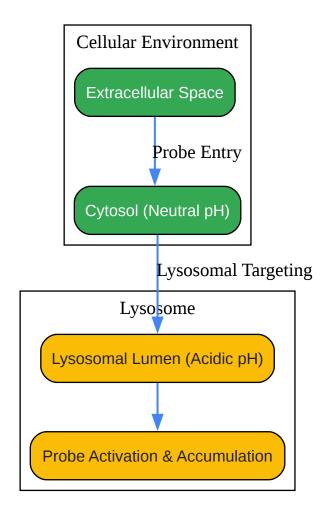
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Caption: Workflow for Single-Molecule Localization Microscopy (SMLM).

### **Signaling and Targeting Pathway**

The lysosome-specific targeting of **LysoSR-549** is primarily driven by the acidic environment of the lysosome. The probe contains a pH-sensitive switch that is activated in the low pH of the lysosomal lumen, leading to its accumulation and fluorescence.





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Caption: Simplified diagram of LysoSR-549's lysosomal targeting mechanism.

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